N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the 2-chlorophenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups. Common reagents and catalysts used in these reactions include:
Reagents: Chlorobenzene, isoquinoline derivatives, carboxylic acids, and amines.
Catalysts: Palladium, copper, and other transition metals.
Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halides, amines, alcohols, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide: Unique due to its specific combination of functional groups.
Other Pyrido[2,3-d]pyrimidine Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Isoquinoline Derivatives: Share the isoquinoline moiety but differ in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H20ClN5O3 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20ClN5O3/c24-16-7-3-4-8-17(16)25-21(31)15-11-18(30)26-20-19(15)22(32)28-23(27-20)29-10-9-13-5-1-2-6-14(13)12-29/h1-8,15H,9-12H2,(H,25,31)(H2,26,27,28,30,32) |
InChI Key |
TXGPNNITWHLXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC=CC=C5Cl)C(=O)N3 |
Origin of Product |
United States |
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